PBTZ169 - 1377239-83-2

PBTZ169

Catalog Number: EVT-278977
CAS Number: 1377239-83-2
Molecular Formula: C20H23F3N4O3S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PBTZ169, also known as Macozinone, is a piperazine-containing benzothiazinone compound that has emerged as a promising candidate for the treatment of drug-sensitive and drug-resistant tuberculosis [, ]. It exerts its anti-mycobacterial activity by specifically targeting and inhibiting decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) [, , , , , , ]. Macozinone belongs to the class of 8-nitro-benzothiazinones, which are known for their potent anti-tubercular properties and represent a novel class of drugs with a unique mechanism of action [, , ].

Synthesis Analysis

The synthesis of PBTZ169 involves a multi-step process. Although specific details are not extensively discussed in the provided abstracts, a general approach can be inferred. The synthesis likely involves the formation of the benzothiazinone core followed by the introduction of the piperazine side chain and the nitro and trifluoromethyl substituents. One study mentions a "revised synthesis" which suggests ongoing optimization of the synthetic route for improved efficiency and scalability []. Another study describes the synthesis of related compounds through thiazinone ring opening of PBTZ169, leading to the identification of N-benzyl 3,5-dinitrobenzamides as potential anti-TB agents [].

Molecular Structure Analysis

The primary chemical reaction associated with PBTZ169's mechanism of action is the formation of a covalent bond with the cysteine residue (Cys387) in the active site of the DprE1 enzyme [, , , ]. This covalent modification irreversibly inhibits the enzyme's activity, leading to the disruption of arabinogalactan synthesis and ultimately, mycobacterial cell death. Some studies have explored the reactivity of the nitro group in PBTZ169. For instance, one study revealed in vivo reduction of PBTZ169, leading to the formation of Meisenheimer complexes []. This reduction, although reversible, significantly impacts the compound's pharmacokinetic properties and necessitates careful consideration during drug development.

Mechanism of Action

PBTZ169 acts as a potent and selective inhibitor of the enzyme DprE1 in Mycobacterium tuberculosis [, , , , , , ]. DprE1 is a flavoenzyme essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of arabinogalactan, leading to cell wall instability and ultimately causing bacterial cell death. The mechanism of inhibition involves the formation of a covalent adduct between PBTZ169 and a cysteine residue (Cys387) within the active site of DprE1 [, , , ]. This covalent modification irreversibly inactivates the enzyme, leading to the observed bactericidal effects.

Physical and Chemical Properties Analysis

PBTZ169 exhibits physicochemical properties that impact its development as a therapeutic agent. Notably, it demonstrates poor aqueous solubility, which can hinder its bioavailability [, , , , ]. Strategies to improve solubility have been explored, including the development of extended-release formulations [] and the synthesis of analogues with enhanced solubility profiles [, , , ].

Applications
  • Anti-tuberculosis Activity: PBTZ169 has demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis [, , , , , , , , , , , , , , , ]. It has shown efficacy in murine models of tuberculosis, including those infected with multidrug-resistant strains.
  • Synergistic Potential: PBTZ169 exhibits synergy with other anti-tuberculosis drugs, including bedaquiline and clofazimine [, , ]. This synergistic activity highlights its potential for use in combination therapies to enhance treatment efficacy and potentially shorten treatment duration.
  • Fluorescent Probe Development: Researchers have developed fluorescently labeled analogues of PBTZ169, such as JN108, to visualize the localization and distribution of DprE1 within mycobacterial cells []. These fluorescent probes provide valuable tools for studying the target engagement and subcellular localization of DprE1 inhibitors.
Future Directions
  • Optimization of Pharmacokinetic Properties: Future research should focus on addressing the limitations associated with the poor aqueous solubility and bioavailability of PBTZ169. Efforts to develop new formulations, prodrugs, or analogues with improved pharmacokinetic profiles are warranted [, , , , , ].
  • Clinical Development: PBTZ169 is currently undergoing clinical trials to evaluate its safety and efficacy in humans [, , , ]. Continued clinical investigation is essential to determine its potential as a new treatment option for tuberculosis, particularly for drug-resistant forms of the disease.
  • Resistance Monitoring: As with any new anti-tuberculosis drug, monitoring for the emergence of resistance to PBTZ169 is crucial. Studies have identified mutations in the DprE1 enzyme and the Rv0678 gene that confer resistance to PBTZ169 [, , ]. Surveillance for these and other potential resistance mechanisms is essential to guide treatment strategies and prevent the spread of resistant strains.

BTZ043


    H2-PBTZ169

    • Relevance: As a metabolite of PBTZ169, H2-PBTZ169 provides insights into the drug's metabolic fate []. Understanding its formation and potential contribution to efficacy or toxicity is crucial for PBTZ169's clinical development.

    Delamanid (DLM)

    • Relevance: Although structurally distinct from PBTZ169, Delamanid is investigated for its potential in combination therapies []. Studies have explored the synergistic activity of PBTZ169 and Delamanid against Mycobacterium tuberculosis in vitro and in vivo [].

    SQ109

    • Relevance: Similar to Delamanid, SQ109 offers an alternative mechanism of action for combination therapies []. Studies have shown synergistic activity between PBTZ169 and SQ109 against Mycobacterium tuberculosis [, ].

    Q203 (Telacebec)

    • Relevance: Despite targeting a different pathway than PBTZ169, Q203 demonstrates a synergistic interaction with PBTZ169 against Mycobacterium tuberculosis []. This synergy highlights the potential of combining these drugs for improved treatment efficacy.

    PA-824 (Pretomanid)

    • Relevance: PA-824, like PBTZ169, targets essential mycobacterial pathways []. Studies have explored the efficacy of PBTZ169 and pretomanid against various Mycobacterium species, including Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum [].

    OPC-67683

    • Relevance: OPC-67683, alongside other antitubercular agents, helps assess the interaction profile of Q203 with various drug combinations []. Though not directly compared with PBTZ169 in the provided papers, its inclusion helps understand broader drug interaction patterns.

    TBA-7371

    • Compound Description: TBA-7371 is a DprE1 inhibitor with a distinct chemical structure compared to benzothiazinones like PBTZ169 []. It demonstrates potent activity against Mycobacterium tuberculosis, including strains resistant to other DprE1 inhibitors.
    • Relevance: TBA-7371's structural difference from PBTZ169 provides valuable insights into the structure-activity relationships of DprE1 inhibitors []. Comparative pharmacodynamic studies with TBA-7371, PBTZ169, and OPC-167832 help understand their efficacy and pharmacokinetic properties [].

    6-Methanesulfonyl-8-nitrobenzothiazinones

    • Compound Description: These compounds are a series of PBTZ169 analogs where the 6-trifluoromethyl group is replaced with a 6-methanesulfonyl group []. This modification aims to improve the aqueous solubility of the BTZ scaffold while retaining its anti-tubercular activity.
    • Relevance: The development of 6-methanesulfonyl-8-nitrobenzothiazinones highlights the ongoing efforts to optimize the physicochemical properties of PBTZ169 [, , ]. These compounds provide valuable information for developing BTZ-based antitubercular agents with improved drug-like properties.

    N-Benzyl 3,5-Dinitrobenzamides

    • Compound Description: This series of compounds was designed based on the thiazinone ring opening of PBTZ169 []. These benzamide derivatives display potent antitubercular activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains.
    • Relevance: The discovery of N-benzyl 3,5-dinitrobenzamides as potent anti-TB agents highlights the potential of exploring structurally diverse scaffolds derived from PBTZ169 []. These compounds offer new avenues for antitubercular drug discovery with potentially improved pharmacokinetic profiles.

    Spirocyclic and Bicyclic 8-Nitrobenzothiazinones

    • Compound Description: These are PBTZ169 analogs where the piperazine moiety is replaced with spirocyclic or bicyclic diamines []. This modification aims to improve the aqueous solubility of BTZs by decreasing their molecular planarity and symmetry while maintaining the required lipophilicity for DprE1 inhibition.
    • Relevance: This structural modification strategy led to compounds with improved solubility and maintained or even enhanced anti-tubercular activity compared to PBTZ169 []. This approach offers a valuable strategy for overcoming the inherent solubility issues of BTZ-based DprE1 inhibitors.

    8-Pyrrole-Benzothiazinones

    • Compound Description: PyrBTZ01 and PyrBTZ02 are examples of this series, where the 8-nitro group of the BTZ scaffold is replaced with a pyrrole ring []. This modification yields non-nitro-benzothiazinones that retain significant antimycobacterial activity, albeit with lower potency than PBTZ169.
    • Relevance: The discovery of 8-pyrrole-benzothiazinones challenges the previous understanding that the 8-nitro group is crucial for BTZ activity []. These compounds provide new insights into the structure-activity relationships of BTZs and offer an alternative scaffold for developing DprE1 inhibitors.

    Properties

    CAS Number

    1377239-83-2

    Product Name

    PBTZ169

    IUPAC Name

    2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

    Molecular Formula

    C20H23F3N4O3S

    Molecular Weight

    456.5 g/mol

    InChI

    InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2

    InChI Key

    BJDZBXGJNBMCAV-UHFFFAOYSA-N

    SMILES

    C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    PBTZ169; PBTZ-169; PBTZ 169; macozinone;

    Canonical SMILES

    C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.